

# The Multifaceted Chemistry of 2,6-Dibenzylidenecyclohexanone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2,6-Dibenzylidenecyclohexanone**

Cat. No.: **B188912**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **2,6-Dibenzylidenecyclohexanone**, a versatile organic compound with significant potential in various scientific domains. This document details its synthesis, spectral characteristics, and explores its interactions with key biological signaling pathways, offering valuable insights for researchers in medicinal chemistry and materials science.

## Core Physical and Chemical Properties

**2,6-Dibenzylidenecyclohexanone**, a member of the chalcone family, is a pale yellow to yellow crystalline solid.<sup>[1]</sup> Its core structure consists of a central cyclohexanone ring flanked by two benzylidene groups, contributing to its unique chemical reactivity and biological activity. The compound is practically insoluble in water but exhibits solubility in various organic solvents such as ethanol, chloroform, ether, and benzene.<sup>[2][3]</sup>

## Quantitative Data Summary

The following tables summarize the key physical and chemical data for **2,6-Dibenzylidenecyclohexanone**.

| Property          | Value                                                     | References                                                                      |
|-------------------|-----------------------------------------------------------|---------------------------------------------------------------------------------|
| Molecular Formula | C <sub>20</sub> H <sub>18</sub> O                         | <a href="#">[1]</a> <a href="#">[4]</a>                                         |
| Molecular Weight  | 274.36 g/mol                                              | <a href="#">[1]</a> <a href="#">[4]</a>                                         |
| Melting Point     | 118-119 °C                                                | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Appearance        | Yellow to orange crystalline powder and chunks            | <a href="#">[1]</a>                                                             |
| Solubility        | Insoluble in water; Soluble in ether, chloroform, benzene | <a href="#">[2]</a> <a href="#">[3]</a>                                         |
| Density           | ~1.15 - 1.17 g/cm <sup>3</sup>                            | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Boiling Point     | 469.3 °C at 760 mmHg<br>(Predicted)                       | <a href="#">[1]</a>                                                             |
| Flash Point       | 207.5 °C (Predicted)                                      | <a href="#">[1]</a>                                                             |

## Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **2,6-Dibenzylidenecyclohexanone**.

| Spectroscopy                             | Key Peaks/Signals                                                                                              | References          |
|------------------------------------------|----------------------------------------------------------------------------------------------------------------|---------------------|
| <sup>1</sup> H NMR (CDCl <sub>3</sub> )  | δ ~7.8 (s, 2H, vinyl), ~7.2-7.5 (m, 10H, Ar-H), ~2.9 (t, 4H, CH <sub>2</sub> ), ~1.8 (m, 2H, CH <sub>2</sub> ) | <a href="#">[7]</a> |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> ) | δ ~190 (C=O), ~136 (vinyl C), ~128-130 (Ar-C), ~28 (CH <sub>2</sub> ), ~23 (CH <sub>2</sub> )                  | <a href="#">[7]</a> |
| Infrared (IR, KBr)                       | ~1660-1670 cm <sup>-1</sup> (C=O stretch), ~1570-1600 cm <sup>-1</sup> (C=C stretch)                           | <a href="#">[7]</a> |
| UV-Visible (EtOH)                        | λ <sub>max</sub> ~333 nm                                                                                       |                     |

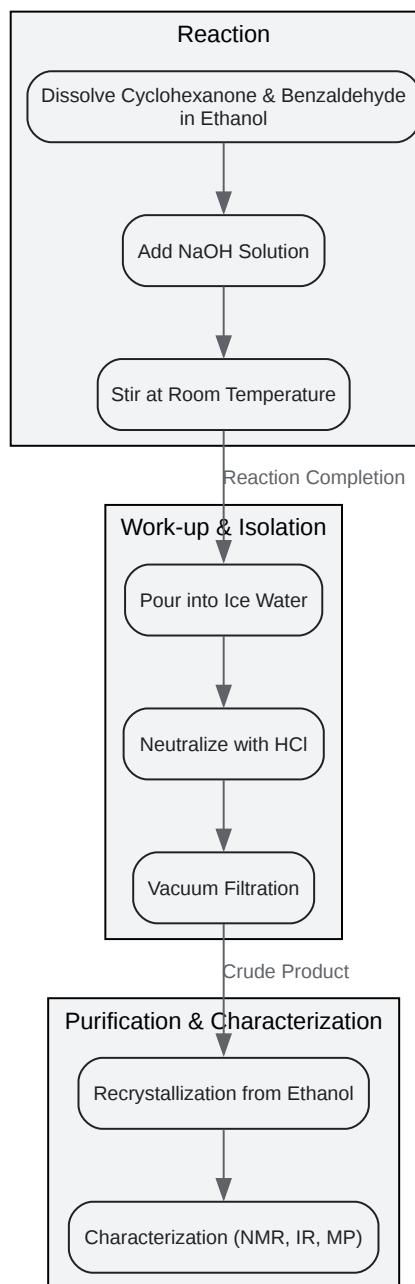
## Experimental Protocols

The synthesis of **2,6-Dibenzylidenehexanone** is most commonly achieved through a base-catalyzed Claisen-Schmidt condensation reaction between cyclohexanone and two equivalents of benzaldehyde.

### Synthesis of 2,6-Dibenzylidenehexanone

#### Materials:

- Cyclohexanone
- Benzaldehyde
- Sodium Hydroxide (NaOH)
- Ethanol (95%)
- Deionized Water
- Hydrochloric Acid (dilute)


#### Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve cyclohexanone (1.0 equivalent) and benzaldehyde (2.0 equivalents) in 95% ethanol.
- Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (2.2 equivalents).
- Reaction: Continue stirring the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.
- Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Neutralize the mixture with dilute hydrochloric acid until it is slightly acidic.

- Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure **2,6-Dibenzylidenecyclohexanone**.
- Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Below is a graphical representation of the synthesis workflow.

## Synthesis Workflow of 2,6-Dibenzylidenehexanone

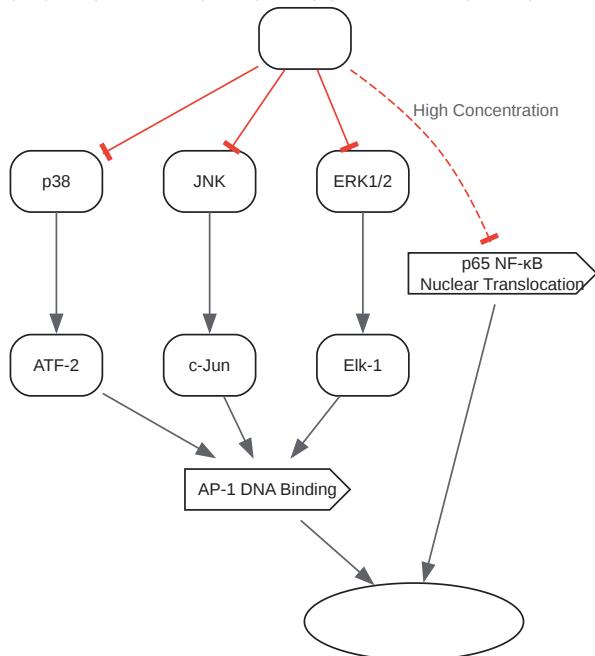


I

[Click to download full resolution via product page](#)

## Synthesis Workflow

## Biological Activity and Signaling Pathways


Derivatives of **2,6-Dibenzylidenehexanone** have garnered significant interest due to their diverse biological activities, including anti-inflammatory and anti-cancer properties. One notable derivative, 2,6-bis-(4-hydroxyl-3-methoxybenzylidene)cyclohexanone (BHMC), has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often implicated in various diseases, including cancer and inflammatory disorders.

BHMC exerts its anti-inflammatory effects by inhibiting the phosphorylation of key kinases in the MAPK pathway, namely p38, JNK, and ERK1/2.<sup>[8]</sup> This inhibition prevents the activation of downstream transcription factors such as ATF-2 and c-Jun, which are essential for the expression of pro-inflammatory genes.<sup>[8]</sup> Ultimately, this leads to the suppression of AP-1 DNA binding, a crucial step in the inflammatory response.<sup>[8]</sup> Furthermore, at higher concentrations, BHMC has been observed to inhibit the nuclear translocation of the p65 subunit of NF-κB, another key transcription factor involved in inflammation.<sup>[8]</sup>

The following diagram illustrates the inhibitory effect of BHMC on the MAPK signaling pathway.

## Inhibitory Effect of 2,6-bis-(4-hydroxy-3-methoxybenzylidene)cyclohexanone (BHMC) on the MAPK Signaling Pathway

[Click to download full resolution via product page](#)

## BHMC's Effect on MAPK Pathway

This technical guide provides a foundational understanding of **2,6-Dibenzylidenehexanone** for researchers and professionals. The provided data and protocols can serve as a valuable resource for further investigation into the chemical and biological properties of this promising compound and its derivatives.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The effects of a synthetic curcuminoid analogue, 2,6-bis-(4-hydroxyl-3-methoxybenzylidene)cyclohexanone on proinflammatory signaling pathways and CLP-induced lethal sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. CN104529732A - Preparation method for 2,6-dibenzylidenecyclohexanone - Google Patents [patents.google.com]
- 6. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Multifaceted Chemistry of 2,6-Dibenzylidenecyclohexanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188912#physical-and-chemical-properties-of-2-6-dibenzylidenecyclohexanone>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)